molecular formula C20H29BN2O5 B12928574 1H-Indole-1-carboxylic acid, 4-[[bis(1-methylethyl)amino]carbonyl]-2-borono-, 1-(1,1-dimethylethyl) ester CAS No. 953411-04-6

1H-Indole-1-carboxylic acid, 4-[[bis(1-methylethyl)amino]carbonyl]-2-borono-, 1-(1,1-dimethylethyl) ester

Cat. No.: B12928574
CAS No.: 953411-04-6
M. Wt: 388.3 g/mol
InChI Key: ZPALGJNKSRRODE-UHFFFAOYSA-N
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Description

1H-Indole-1-carboxylic acid, 4-[[bis(1-methylethyl)amino]carbonyl]-2-borono-, 1-(1,1-dimethylethyl) ester is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This particular compound is notable for its unique structure, which includes a boronic acid ester and a tert-butyl ester group, making it a valuable molecule in synthetic chemistry and pharmaceutical research .

Preparation Methods

The synthesis of 1H-Indole-1-carboxylic acid, 4-[[bis(1-methylethyl)amino]carbonyl]-2-borono-, 1-(1,1-dimethylethyl) ester typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available indole derivatives.

    Reaction Conditions:

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to maximize yield and purity.

Mechanism of Action

The mechanism of action of 1H-Indole-1-carboxylic acid, 4-[[bis(1-methylethyl)amino]carbonyl]-2-borono-, 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1H-Indole-1-carboxylic acid, 4-[[bis(1-methylethyl)amino]carbonyl]-2-borono-, 1-(1,1-dimethylethyl) ester can be compared with other indole derivatives:

Biological Activity

1H-Indole-1-carboxylic acid derivatives are gaining attention due to their diverse biological activities, particularly in the context of antiviral and anticancer research. The compound in focus, 1H-Indole-1-carboxylic acid, 4-[[bis(1-methylethyl)amino]carbonyl]-2-borono-, 1-(1,1-dimethylethyl) ester , exhibits potential as an inhibitor of HIV-1 integrase and other biological pathways.

The molecular structure of the compound includes an indole core that is critical for its biological activity. The presence of the boron atom and the bis(1-methylethyl)amino group enhances its interaction with biological targets. Notably, the indole nitrogen and carboxyl group can chelate metal ions within enzyme active sites, which is a common mechanism for inhibitors targeting metalloproteins such as integrases.

Antiviral Activity

Recent studies have demonstrated that indole derivatives can inhibit the activity of HIV-1 integrase (IN). For instance:

  • Compound Activity : A related compound showed an IC50 value of 32.37 μM , indicating significant inhibition of integrase activity .
  • Structure-Activity Relationship (SAR) : Modifications on the indole scaffold have led to enhanced potency, with some derivatives achieving IC50 values as low as 0.13 μM against HIV-1 integrase .

Anticancer Potential

Indole derivatives have also been evaluated for their anticancer properties. Research indicates that certain indole compounds exhibit cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Assays : Compounds derived from indole-2-carboxylic acid were shown to possess varying degrees of anticancer activity, with some demonstrating significant inhibition of cell proliferation in vitro .

Study 1: Inhibition of HIV-1 Integrase

A study focused on synthesizing and evaluating a series of indole derivatives found that those containing a carboxylic acid moiety significantly inhibited strand transfer activity in HIV-1 integrase assays. The best-performing derivative had an IC50 value significantly lower than that of the parent compound, highlighting the importance of structural modifications in enhancing biological activity .

Study 2: Antioxidant and Antimicrobial Activities

Another investigation assessed the antioxidant properties of various indole derivatives, revealing that specific substitutions on the indole ring greatly influenced their ability to scavenge free radicals. These findings suggest potential applications in treating oxidative stress-related diseases .

Data Tables

CompoundTarget ActivityIC50 Value (µM)Notes
Compound 1HIV-1 Integrase32.37Significant inhibition
Compound 2HIV-1 Integrase0.13Optimized derivative
Compound 3Cancer Cell LinesVariesCytotoxic effects observed

Properties

CAS No.

953411-04-6

Molecular Formula

C20H29BN2O5

Molecular Weight

388.3 g/mol

IUPAC Name

[4-[di(propan-2-yl)carbamoyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid

InChI

InChI=1S/C20H29BN2O5/c1-12(2)22(13(3)4)18(24)14-9-8-10-16-15(14)11-17(21(26)27)23(16)19(25)28-20(5,6)7/h8-13,26-27H,1-7H3

InChI Key

ZPALGJNKSRRODE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=CC=C2N1C(=O)OC(C)(C)C)C(=O)N(C(C)C)C(C)C)(O)O

Origin of Product

United States

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